

Physicochemical properties of 2-Methylpyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Methylpyrimidine-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylpyrimidine-4-carboxylic Acid

This technical guide offers a comprehensive examination of **2-Methylpyrimidine-4-carboxylic acid**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to provide in-depth analysis, field-proven experimental protocols, and the scientific rationale behind its characteristic properties. The structure of this guide is designed to logically flow from fundamental identification to practical application, ensuring a thorough understanding for professionals in drug development and scientific research.

Core Chemical Identity

Precise identification is the foundation of all scientific inquiry. **2-Methylpyrimidine-4-carboxylic acid** is a distinct chemical entity whose properties are dictated by its unique structure, featuring a pyrimidine ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position.

Identifier	Value	Source
IUPAC Name	2-methylpyrimidine-4-carboxylic acid	[1]
CAS Number	13627-49-1	[1][2][3][4]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1][2]
Molecular Weight	138.12 g/mol	[1][2]
Canonical SMILES	<chem>CC1=NC=CC(=N1)C(=O)O</chem>	[1]
InChIKey	CDBDBWCUGHXFTN-UHFFFAOYSA-N	[1]
Synonyms	2-Methyl-4-pyrimidinecarboxylic acid	[1]

Physicochemical Characteristics

The physical properties of a compound govern its behavior in both biological and chemical systems, influencing everything from solubility and absorption in drug development to reaction kinetics in synthesis.

Property	Value	Notes	Source
Physical Form	Solid (at 20°C)	Crystalline solid under standard conditions.	[2]
Melting Point	204 - 206 °C	The relatively high melting point suggests strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid groups in the crystal lattice.	[2]
Boiling Point	281.75 °C	This is a predicted value from the EPI Suite model. Experimental determination is often precluded by thermal decomposition at elevated temperatures.	[5]
Water Solubility	Soluble	Experimentally determined.[2] A predicted value is 71,739.8 mg/L, indicating high aqueous solubility, which is consistent with the presence of polar functional groups capable of hydrogen bonding with water.[5][6]	[2][5]
Density	1.3 g/cm ³	Predicted value from the EPA T.E.S.T.	[5]

model.

Spectroscopic Profile for Structural Elucidation

Spectroscopy provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectroscopic features of **2-Methylpyrimidine-4-carboxylic acid**, which are critical for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the pyrimidine ring. Due to strong intermolecular hydrogen bonding in the solid state, the compound exists predominantly as a dimer, which significantly influences the spectrum.^{[7][8]}

- **O-H Stretch:** A very broad and strong absorption band is expected between 2500-3300 cm^{-1} .^{[9][10]} This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer and typically overlaps with C-H stretching signals.^{[7][8]}
- **C=O Stretch:** A strong, sharp absorption band should appear between 1680-1710 cm^{-1} .^[7] The position is slightly lower than that for saturated carboxylic acids due to conjugation with the pyrimidine ring.^[7]
- **C-O Stretch:** A medium-to-strong band is anticipated in the 1210-1320 cm^{-1} region, corresponding to the C-O single bond vibration.^{[9][11]}
- **O-H Bend:** An out-of-plane bend for the hydroxyl group may be visible as a broad peak around 900-960 cm^{-1} .^[7]
- **Aromatic Ring Stretches:** C=C and C=N stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- **^1H NMR Spectroscopy (Predicted):**

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the 10-12 ppm range.[8] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O.
- Pyrimidine Protons (Ar-H): The two protons on the pyrimidine ring will appear in the aromatic region, likely between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling constants would depend on the electronic effects of the methyl and carboxyl substituents.
- Methyl Protons (-CH₃): The methyl group protons are expected to appear as a sharp singlet further upfield, likely in the 2.5-2.7 ppm range.
- ¹³C NMR Spectroscopy (Predicted):
 - Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to have a chemical shift in the 160-180 ppm range.[8]
 - Pyrimidine Carbons (Ar-C): The four distinct carbons of the pyrimidine ring will appear in the aromatic region, typically between 120-170 ppm.
 - Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing upfield, likely in the 20-25 ppm range.

Safety, Handling, and Stability

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

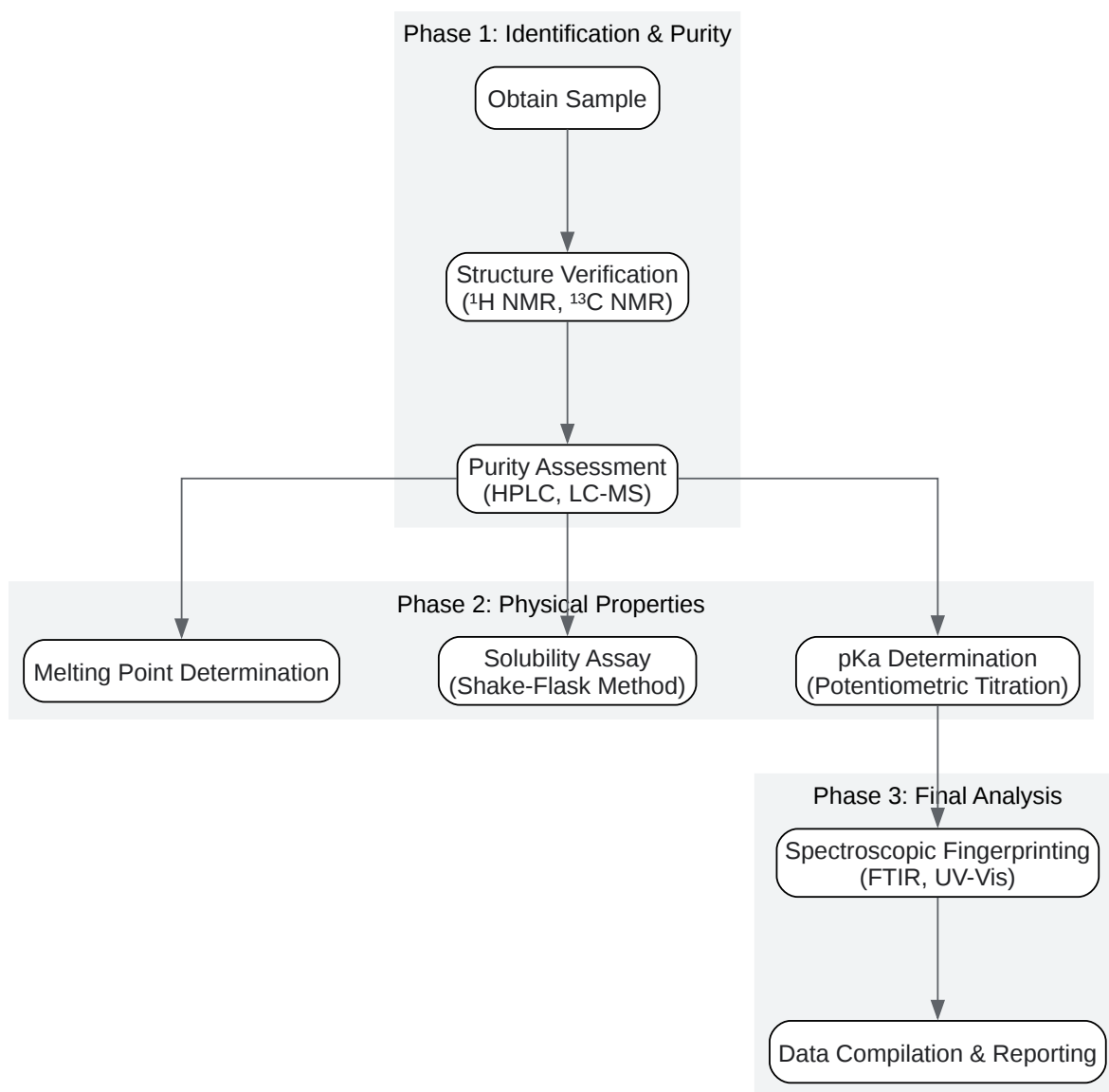
- Hazard Identification: According to aggregated GHS data, **2-Methylpyrimidine-4-carboxylic acid** is classified as a warning-level hazard. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1]
- Storage Recommendations: The compound should be stored long-term in a cool, dry place to prevent degradation.[2]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Experimental Methodologies

To ensure the reproducibility and accuracy of research, standardized protocols are essential. The following section provides validated, step-by-step methods for characterizing key physicochemical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a research chemical like **2-Methylpyrimidine-4-carboxylic acid**.



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